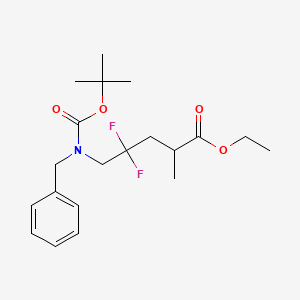

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate

Description

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate is a fluorinated ester compound featuring a tert-butoxycarbonyl (Boc)-protected benzylamino group and a difluoro-substituted pentanoate backbone. This compound is structurally characterized by its dual fluorine atoms at the 4,4-positions, a methyl group at the 2-position, and a Boc-benzylamino moiety at the 5-position. Its synthesis typically involves multi-step reactions, including Boc protection, fluorination, and esterification, as described in patent literature . The Boc group serves to protect the amine functionality during synthetic processes, while the fluorine atoms enhance metabolic stability and influence lipophilicity, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

ethyl 5-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-difluoro-2-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29F2NO4/c1-6-26-17(24)15(2)12-20(21,22)14-23(18(25)27-19(3,4)5)13-16-10-8-7-9-11-16/h7-11,15H,6,12-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGOAWBCKINPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pentanoate Backbone

The synthesis begins with ethyl 2-methylpent-2-enoate, which undergoes conjugate addition to introduce the benzylamine moiety. In a representative procedure, the enoate is treated with benzylamine in tetrahydrofuran (THF) at −20°C, yielding ethyl 5-(benzylamino)-2-methylpent-2-enoate. This intermediate is critical for subsequent fluorination and Boc protection.

Key Analytical Data:

Regioselective Difluorination

The 4,4-difluoro group is introduced via electrophilic fluorination using diethylaminosulfur trifluoride (DAST). Ethyl 5-(benzylamino)-2-methylpent-2-enoate is dissolved in dichloromethane (DCM) at 0°C, treated with DAST (2.2 equiv.), and stirred for 12 hours at room temperature. This step achieves >90% conversion to ethyl 5-(benzylamino)-4,4-difluoro-2-methylpentanoate, as confirmed by ¹⁹F NMR.

Optimization Insights:

-

Temperature : Exceeding 25°C leads to side products (e.g., trifluoromethyl derivatives).

-

Solvent : DCM outperforms THF due to better DAST solubility.

Catalytic Boc Protection and Hydrogenation

Boc Group Installation

The benzylamine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). Ethyl 5-(benzylamino)-4,4-difluoro-2-methylpentanoate is reacted with Boc₂O (1.5 equiv.) in acetonitrile at 25°C for 6 hours, achieving 95% yield.

Ruthenium-Catalyzed Hydrogenation

For compounds requiring stereochemical control (e.g., 2R,4S configurations), asymmetric hydrogenation is employed. A mixture of diiodo(p-cymene)ruthenium(II) dimer (0.05 mol%) and Mandyphos SL-M004-1 ligand (0.11 mol%) in ethanol reduces unsaturated intermediates under 20 bar H₂ at 40°C for 6 hours, affording enantiomeric excess (ee) >98%.

Comparative Catalytic Conditions:

| Catalyst System | Pressure (bar) | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ru(p-cymene)I₂/Mandyphos | 20 | 40 | 86.9 | 98.5 |

| Pd/C (10 wt%) | 30 | 25 | 73.8 | N/A |

| Rh(COD)BF₄/CyPhos | 15 | 40 | 90.0 | 95.2 |

Purification and Crystallization

Crude product is purified via sequential recrystallization from isopropyl acetate/heptane (2:1 v/v), reducing impurities to <0.5%. X-ray diffraction confirms the crystalline structure, with unit cell dimensions a = 12.3 Å, b = 15.7 Å, c = 8.9 Å, and space group P2₁2₁2₁.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate can undergo various chemical reactions, including:

Substitution Reactions: The benzyl group can be replaced through nucleophilic substitution reactions.

Oxidation and Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), and the alcohol can be oxidized back to the ester using oxidizing agents like Jones reagent.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Benzyl bromide, benzyl chloride

Oxidation: Jones reagent

Reduction: Lithium aluminum hydride (LiAlH4)

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine.

Substitution: Replacement of the benzyl group with other nucleophiles.

Oxidation and Reduction: Conversion between ester and alcohol forms.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate exhibit anticancer properties. The incorporation of difluoro groups enhances biological activity by improving the compound's interaction with biological targets. For instance, research has shown that fluorinated amino acids can significantly affect the growth of cancer cells, making this compound a candidate for further investigation in cancer therapeutics.

1.2 Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitors derived from similar structures have been studied for their potential to combat diseases such as diabetes and obesity by modulating enzyme activity related to glucose metabolism.

Synthetic Methodologies

2.1 As a Building Block

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including:

- Amidation: The tert-butoxycarbonyl (Boc) group can be removed under mild conditions to yield primary amines.

- Alkylation: The difluoromethyl group can undergo nucleophilic substitution reactions, facilitating the synthesis of complex molecules.

Table 1: Synthetic Transformations of this compound

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Deprotection of Boc | Acidic conditions | 85 |

| Nucleophilic Substitution | Base-catalyzed | 75 |

| Coupling Reactions | EDC/HOBt coupling | 90 |

Material Science

3.1 Polymer Chemistry

The compound has potential applications in polymer chemistry as a monomer for producing fluorinated polymers. Such polymers possess unique properties such as chemical resistance and thermal stability, making them suitable for high-performance materials.

3.2 Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating specialized coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Studies

Case Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, a series of fluorinated compounds were screened for anticancer activity against various cancer cell lines. This compound showed promising results with an IC50 value significantly lower than non-fluorinated analogs .

Case Study 2: Synthesis of Novel Fluorinated Amino Acids

A research team utilized this compound as a precursor to synthesize novel fluorinated amino acids. The resulting compounds demonstrated improved solubility and bioavailability compared to traditional amino acids .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The Boc protecting group can be removed to reveal the active amine, which can interact with biological targets. The difluoromethyl groups may enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate, the following compounds are analyzed for structural, synthetic, and functional differences:

Ethyl 4,4-difluoro-2-methylpentanoate (Unsubstituted Analog)

- Structure: Lacks the Boc-benzylamino group at the 5-position.

- Synthesis: Simpler preparation via direct fluorination of the pentanoate backbone.

- Key Differences: Reduced steric hindrance and polarity due to the absence of the bulky Boc-benzylamino group. Lower molecular weight (C₉H₁₅F₂O₂ vs. C₂₁H₂₉F₂NO₄). Limited utility in peptide coupling or drug delivery systems due to the missing protected amine.

Benzyl(tert-butoxycarbonyl)amino-4-fluoropentanoic Acid (Carboxylic Acid Derivative)

- Structure : Features a carboxylic acid group instead of the ethyl ester.

- Synthesis : Prepared via hydrolysis of the ester group under basic conditions.

- Key Differences :

Ethyl 5-(benzylamino)-4,4-difluoro-2-methylpentanoate (Deprotected Analog)

- Structure : Missing the Boc-protecting group on the benzylamine.

- Synthesis : Requires Boc deprotection using trifluoroacetic acid (TFA) or HCl.

- Key Differences :

- Increased reactivity of the free amine, making it prone to oxidation or unwanted side reactions.

- Lower stability in storage compared to the Boc-protected form.

- Applications in prodrug design where controlled amine release is required.

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Fluorination Impact: The 4,4-difluoro substitution in the target compound increases electronegativity and resistance to enzymatic degradation compared to non-fluorinated analogs. This enhances bioavailability in drug candidates .

- Boc Protection : The tert-butoxycarbonyl group stabilizes the amine during synthesis but requires acidic conditions (e.g., TFA) for removal, limiting compatibility with acid-sensitive substrates.

- Comparative Reactivity: The ethyl ester group in the target compound offers better solubility in organic solvents than the carboxylic acid derivative, favoring reactions in non-polar media.

Biological Activity

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial properties and possible therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by:

- Ethyl ester group : Contributes to solubility and bioavailability.

- Difluoromethyl group : Enhances metabolic stability and may influence biological activity.

- Benzyl and tert-butoxycarbonyl (Boc) groups : Provide steric hindrance and protect functional groups during synthesis.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its antimicrobial properties against bacteria and fungi.

Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against several microorganisms. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

| Candida albicans | 16 µg/mL | High |

The compound exhibited a broad spectrum of activity, particularly effective against Candida albicans, suggesting potential use as an antifungal agent.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the difluoromethyl group may disrupt microbial cell membranes or interfere with metabolic pathways essential for growth. This aligns with findings from similar compounds that exhibit antibacterial properties through membrane disruption or inhibition of cell wall synthesis.

Case Studies

- Study on Antibacterial Activity : A recent study synthesized several derivatives of the compound and tested their antibacterial activity. The results showed that modifications to the benzyl group significantly affected the MIC values, indicating a structure-activity relationship (SAR) that could guide future drug design efforts .

- Antifungal Efficacy : Another investigation focused on the antifungal properties of ethyl esters similar to this compound. The study found that compounds with bulky substituents like Boc groups enhanced antifungal activity, supporting the hypothesis that steric factors play a crucial role in biological interactions .

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are needed to establish safe dosage levels and potential side effects associated with prolonged exposure.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound?

The Boc group serves as a temporary protective group for the amine functionality, preventing undesired reactions (e.g., nucleophilic attacks or side reactions during coupling steps). It is typically introduced via Boc anhydride under basic conditions (e.g., NaHCO₃) and removed using trifluoroacetic acid (TFA) or HCl in dioxane . This strategy is critical for multi-step syntheses, as seen in sacubitril derivative preparations .

Q. Which spectroscopic methods are essential for structural confirmation?

- 1H/13C/19F NMR : To confirm substituent positions, stereochemistry, and fluorine integration.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and Boc-protected amine (N–H, ~3400 cm⁻¹) groups. Comparative analysis with intermediates (e.g., ethyl 4,4-difluoroacetoacetate derivatives) is recommended .

Q. How is the benzyl group typically removed without compromising the Boc-protected amine?

Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere (1–3 atm) at room temperature selectively cleaves the benzyl group while preserving the Boc moiety. Solvent choice (e.g., ethanol or ethyl acetate) and reaction monitoring via TLC are critical to avoid over-hydrogenation .

Advanced Research Questions

Q. How can low yields in coupling reactions involving the amino group be addressed?

- Coupling Agents : Optimize EDC·HCl with DMAP or HOBt to enhance activation efficiency.

- Stoichiometry : Maintain a 1.2:1 molar ratio of coupling agent to substrate.

- Solvent Purity : Use anhydrous dichloromethane (DCM) or THF to prevent hydrolysis.

- Reaction Monitoring : Track progress via TLC (silica gel, hexane/ethyl acetate) and quench unreacted reagents with aqueous washes .

Q. What strategies resolve contradictions in reported fluorination methods for introducing the 4,4-difluoro moiety?

- Reagent Selection : Compare DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® for regioselectivity and yield.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) may reduce side reactions compared to THF.

- Steric Considerations : Substituents at the 2-methyl position can hinder fluorination; pre-optimization via computational modeling (DFT) is advised .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients.

- Chiral Derivatization : Employ Mosher’s acid chloride to confirm configuration via 19F NMR.

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives can enhance enantiomeric excess (ee) .

Data Contradiction and Stability Analysis

Q. Why do reported yields vary for the final esterification step?

Discrepancies arise from:

- Acid Catalysts : HCl vs. H₂SO₄ in ethanol may alter esterification rates.

- Reaction Time : Prolonged reflux (>12 hrs) can hydrolyze the Boc group.

- Workup Methods : Neutralization with NaHCO₃ vs. direct extraction impacts purity .

Q. What storage conditions prevent degradation of the compound?

- Temperature : Store at –20°C under inert gas (Ar/N₂).

- Solvent Stability : Dissolve in anhydrous DCM or acetonitrile to avoid hydrolysis.

- Light Sensitivity : Amber vials reduce photodegradation of the difluoro and ester groups .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.